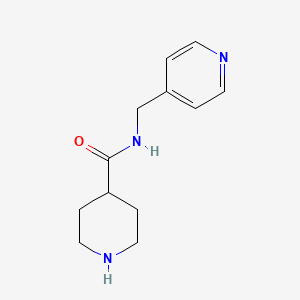

N-(pyridin-4-ylmethyl)piperidine-4-carboxamide

説明

Structure

3D Structure

特性

IUPAC Name |

N-(pyridin-4-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c16-12(11-3-7-14-8-4-11)15-9-10-1-5-13-6-2-10/h1-2,5-6,11,14H,3-4,7-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNAZENDCQENLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Pyridin 4 Ylmethyl Piperidine 4 Carboxamide

Retrosynthetic Analysis and Key Intermediates

A retrosynthetic analysis of N-(pyridin-4-ylmethyl)piperidine-4-carboxamide reveals two primary disconnection points: the amide bond and the carbon-nitrogen bonds within the piperidine (B6355638) ring. This analysis logically leads to key intermediates whose synthesis is well-established in organic chemistry.

The most straightforward disconnection is at the amide C-N bond, which simplifies the molecule into two key building blocks: a piperidine-4-carboxylic acid derivative and 4-(aminomethyl)pyridine (B121137). This approach is highly convergent, allowing for the independent synthesis and modification of each fragment before their final coupling.

A deeper disconnection within the piperidine ring itself suggests pathways for its construction. The piperidine core can be assembled through cyclization or alkylation strategies, starting from acyclic or simpler cyclic precursors. This offers flexibility in introducing desired substituents on the piperidine ring.

Piperidine Core Synthesis Strategies

Cyclization Reactions (e.g., Reductive Amination of N-Boc-Piperidin-4-one Derivatives)

One of the most efficient methods for constructing substituted piperidines is through the reductive amination of piperidin-4-one derivatives. dtic.milresearchgate.net The use of an N-Boc protecting group is particularly advantageous as it modulates the reactivity of the piperidine nitrogen and allows for controlled functionalization.

The synthesis of a related compound, tert-butyl 4-(phenylamino)piperidine-1-carboxylate, is achieved through the reductive amination of N-Boc-4-piperidinone with aniline (B41778) using sodium triacetoxyborohydride (B8407120) (STAB) as the reducing agent. dtic.mil A similar strategy can be envisioned for other amine substrates. The general reaction involves the condensation of the ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ.

| Reactants | Reagents | Product | Reference |

| N-Boc-4-piperidinone, Aniline | Sodium triacetoxyborohydride (STAB), Acetic acid | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | dtic.mil |

| N-Boc-piperidin-4-one, 3,4-Dichloroaniline | Not specified | N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine | researchgate.net |

This method provides a versatile entry to 4-amino-substituted piperidines, which can be further elaborated.

Alkylation Approaches (e.g., Alkylation of Ethyl Isonipecotate)

An alternative strategy for constructing the piperidine core involves the alkylation of pre-existing piperidine derivatives, such as ethyl isonipecotate (ethyl piperidine-4-carboxylate). sigmaaldrich.comprepchem.com This approach is useful for introducing substituents on the piperidine nitrogen. For instance, the reaction of ethyl isonipecotate with N-(2-chloroethyl)morpholine hydrochloride in the presence of a base like sodium bicarbonate yields the corresponding N-alkylated product. prepchem.com

| Reactants | Reagents | Product | Reference |

| Ethyl isonipecotate, N-(2-chloroethyl)morpholine hydrochloride | Sodium bicarbonate | 4-piperidinecarboxylic acid, 1-[2-(4-morpholinyl)-ethyl]-, ethyl ester | prepchem.com |

This method is straightforward for N-functionalization, and the resulting ester can then be carried forward for amide bond formation.

Carboxamide Bond Formation Protocols

The formation of the amide bond is a pivotal step in the synthesis of N-(pyridin-4-ylmethyl)piperidine-4-carboxamide. Several reliable methods are available for this transformation.

Amidation and Coupling Reagents (e.g., Carbodiimide-Mediated Coupling)

Carbodiimides are widely used as coupling reagents to facilitate the formation of amide bonds between a carboxylic acid and an amine. peptide.compeptide.comwikipedia.orginterchim.frthermofisher.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid to form an O-acylisourea intermediate. This intermediate then reacts with the amine to yield the desired amide. peptide.comthermofisher.com The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and minimize racemization. peptide.com

A general procedure involves stirring the carboxylic acid, amine, and coupling reagent in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

| Coupling Reagent | Key Features | Reference |

| Dicyclohexylcarbodiimide (DCC) | Forms an insoluble urea (B33335) byproduct, facilitating purification. | wikipedia.org |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble, allowing for easy removal of the urea byproduct by aqueous extraction. | peptide.comthermofisher.com |

| Diisopropylcarbodiimide (DIC) | The urea byproduct is soluble in common organic solvents. | peptide.com |

This method is highly efficient and applicable to a wide range of substrates.

Acyl Chloride-Amine Condensations (e.g., Thionyl Chloride Activation)

Another robust method for amide bond formation is the reaction of an amine with an acyl chloride. The acyl chloride can be prepared from the corresponding carboxylic acid using a variety of reagents, with thionyl chloride (SOCl₂) being a common choice. chemicalbook.com For example, isonipecotic acid can be converted to ethyl isonipecotate by treatment with thionyl chloride in ethanol. chemicalbook.com A similar activation of piperidine-4-carboxylic acid to its acyl chloride, followed by reaction with 4-(aminomethyl)pyridine in the presence of a base to scavenge the HCl byproduct, would yield the target amide.

The reaction of an acyl chloride with an amine is typically rapid and high-yielding. A base, such as triethylamine (B128534) or pyridine (B92270), is often added to the reaction mixture.

| Carboxylic Acid | Activating Reagent | Intermediate | Amine | Product |

| Piperidine-4-carboxylic acid | Thionyl chloride (SOCl₂) | Piperidine-4-carbonyl chloride | 4-(aminomethyl)pyridine | N-(pyridin-4-ylmethyl)piperidine-4-carboxamide |

This two-step procedure provides a reliable alternative to carbodiimide (B86325) coupling.

Introduction of the Pyridin-4-ylmethyl Moiety

The formation of the crucial N-C bond that links the piperidine and pyridine rings is a primary focus in the synthesis of N-(pyridin-4-ylmethyl)piperidine-4-carboxamide. This can be achieved through several reliable methods, primarily centered on alkylation and palladium-catalyzed reactions.

Alkylation with Pyridin-4-ylmethyl Derivatives

A direct and widely used method for synthesizing the target compound is the nucleophilic substitution reaction between piperidine-4-carboxamide and a reactive pyridin-4-ylmethyl derivative, typically a halide. This reaction hinges on the nucleophilicity of the secondary amine nitrogen of the piperidine ring.

The general transformation involves reacting piperidine-4-carboxamide with 4-(halomethyl)pyridine (where the halogen, X, is typically chlorine or bromine) in the presence of a base. The base is crucial for scavenging the hydrogen halide (HX) by-product, driving the reaction to completion. chemicalforums.com A variety of bases and solvents can be employed, with the choice often depending on the reactivity of the halide and the desired reaction temperature. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). chemicalforums.comgoogleapis.com

Table 1: Representative Conditions for N-Alkylation of Piperidines

| Alkylating Agent | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|

| 4-(Chloromethyl)pyridine | K₂CO₃ | Ethanol (EtOH) | 80°C (Microwave) | Effective for various substituted benzyl (B1604629) and pyridylmethyl chlorides. chemicalforums.com |

| 4-(Bromomethyl)pyridine | K₂CO₃ | Dimethylformamide (DMF) | Room Temp. | Standard conditions for alkylating nitrogen heterocycles. |

The reaction mechanism is a standard Sₙ2 substitution, where the piperidine nitrogen attacks the methylene (B1212753) carbon of the 4-(halomethyl)pyridine, displacing the halide ion. The selection of a more reactive halide, such as bromide or iodide, can facilitate the reaction under milder conditions. researchgate.net

Palladium-Catalyzed Cross-Coupling Strategies

While direct alkylation is common, palladium-catalyzed cross-coupling reactions represent a more advanced, albeit often indirect, strategy for forming the N-(pyridin-4-ylmethyl) linkage. These methods are a cornerstone of modern pharmaceutical synthesis, allowing for the formation of C-N bonds with high efficiency and broad functional group tolerance. google.com

A direct, one-step palladium-catalyzed coupling to form the final amide product is not a standard transformation. Instead, a more plausible strategy involves a multi-step sequence where a palladium-catalyzed reaction is used to create a key precursor. For instance, a Buchwald-Hartwig amination could be employed to couple a suitable pyridine derivative (e.g., 4-bromopyridine) with a piperidine synthon. This would be followed by chemical modifications to install the remaining structural features.

Palladium catalysts, in combination with specialized ligands like Xantphos, are highly effective for such C-N bond formations. google.com The reaction typically involves a palladium(0) active species that undergoes oxidative addition with the aryl halide, followed by coordination of the amine and subsequent reductive elimination to yield the N-arylated product. While not a direct route to the target compound, this powerful methodology is crucial for accessing a wide array of substituted piperidine and pyridine intermediates that can then be elaborated into the final structure. ajchem-a.comnih.gov

Advanced Synthetic Techniques and Process Optimization

Moving from laboratory-scale synthesis to larger-scale production requires careful consideration of efficiency, cost, and purity. This involves selecting optimal reaction pathways and, where applicable, controlling stereochemistry.

Scalable Synthesis and Process Chemistry Considerations

For large-scale production, the most efficient and economical route is typically a direct amide bond formation (amidation). This approach constructs the molecule by coupling piperidine-4-carboxylic acid with 4-(aminomethyl)pyridine. This method avoids the pre-functionalization required for the alkylation route and often proceeds with high yield and purity. growingscience.com

Because the direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable, a coupling agent is required to activate the carboxylic acid. fishersci.co.uk A wide array of modern coupling reagents are available, each with specific advantages regarding reactivity, cost, and by-product profiles. growingscience.com

Table 2: Common Coupling Agents for Amide Bond Synthesis

| Coupling Agent | Full Name | By-product | Key Features |

|---|---|---|---|

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Water-soluble urea | Commonly used, by-products easily removed by aqueous workup. Often used with HOBt. nih.gov |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Water-soluble | Highly efficient, fast reaction times, low racemization. growingscience.com |

| DCC | N,N′-Dicyclohexylcarbodiimide | Insoluble urea (DCU) | Effective and inexpensive, but the DCU by-product must be removed by filtration. fishersci.co.uk |

| SOCl₂ | Thionyl Chloride | SO₂ (gas), HCl (gas) | Used to convert the carboxylic acid to a highly reactive acyl chloride intermediate. Requires a subsequent step with the amine. fishersci.co.uk |

Process optimization for this route involves selecting the least expensive and most effective coupling agent, minimizing reaction times, and developing a straightforward purification protocol. researchgate.net The use of EDC is particularly advantageous on a large scale because its urea by-product is water-soluble, simplifying its removal compared to the filtration required for DCC. nih.gov A scalable process would likely involve a one-pot procedure where the carboxylic acid is activated and then reacted with the amine, followed by extraction and crystallization to yield the pure product. researchgate.net

Stereoselective Synthesis and Enantiomeric Purity

The parent compound, N-(pyridin-4-ylmethyl)piperidine-4-carboxamide, is an achiral molecule and therefore does not exist as enantiomers. Consequently, stereoselective synthesis is not a consideration for its preparation.

However, if chiral centers were introduced into the molecule, for instance, by substitution on the piperidine ring at positions other than C4, then controlling the stereochemistry would become critical. The synthesis of specific enantiomers of substituted piperidines is an active area of research. Methods to achieve this include:

Asymmetric Hydrogenation: Starting from a substituted pyridine precursor, asymmetric hydrogenation using a chiral catalyst (often based on rhodium or iridium) can selectively produce one enantiomer of the corresponding piperidine.

Palladium-Catalyzed Asymmetric Reactions: Chiral ligands can be used in palladium-catalyzed reactions, such as asymmetric amination, to create chiral piperidine derivatives with high enantiomeric excess. researchgate.net

Resolution of Racemates: A racemic mixture of a chiral intermediate could be separated into its constituent enantiomers using a chiral resolving agent.

These techniques would be essential for the synthesis of specific stereoisomers of substituted analogs of the title compound.

Chemical Reactivity and Transformational Pathways

The chemical reactivity of N-(pyridin-4-ylmethyl)piperidine-4-carboxamide is governed by its three primary functional groups: the secondary piperidine amine, the pyridine ring, and the amide linkage.

Piperidine Nitrogen: As a secondary amine, this nitrogen is basic and nucleophilic. It will readily react with acids to form ammonium (B1175870) salts. It is also susceptible to further alkylation or acylation under appropriate conditions. researchgate.net

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is also basic, though less so than the piperidine nitrogen due to the sp² hybridization of its lone pair orbital. It can be protonated by strong acids or alkylated to form a quaternary pyridinium (B92312) salt. It can also be oxidized to an N-oxide, a common transformation that alters the electronic properties of the pyridine ring.

Amide Linkage: The amide bond is generally robust and resistant to hydrolysis under neutral conditions. However, it can be cleaved by hydrolysis under either strong acidic or strong basic conditions, which would break the molecule into piperidine-4-carboxylic acid and 4-(aminomethyl)pyridine.

Aromatic Ring: The pyridine ring is an electron-deficient aromatic system. It is generally resistant to electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution, particularly if activating groups are present or under harsh conditions.

These reactivity patterns offer pathways for further chemical modification, allowing the compound to serve as a scaffold for the synthesis of more complex derivatives.

Reduction Reactions (e.g., Amide Reduction)

Reduction reactions can target either the amide group or the pyridine ring of N-(pyridin-4-ylmethyl)piperidine-4-carboxamide, depending on the reagents and conditions employed.

Amide Reduction: The secondary amide functional group can be reduced to a secondary amine. This transformation requires strong reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent for this purpose. masterorganicchemistry.com The reaction converts the carbonyl group (C=O) of the amide into a methylene group (CH₂), thus transforming the carboxamide linkage into a diamine structure. masterorganicchemistry.comorganic-chemistry.org Other reducing systems, such as dialkylboranes and aminoborohydrides, can also be used for the controlled reduction of tertiary amides to amines, aldehydes, or alcohols. semanticscholar.org

Pyridine Ring Reduction: The pyridine ring can be reduced to a piperidine ring via catalytic hydrogenation. This reaction typically involves hydrogen gas and a metal catalyst such as platinum, palladium, or nickel. mdpi.com This complete reduction of the aromatic ring requires relatively harsh conditions. Alternatively, if the pyridine ring is first oxidized to a pyridine N-oxide, it can be more easily reduced back to the pyridine or all the way to a piperidine using reagents like ammonium formate (B1220265) with palladium on carbon, a method noted for its mild conditions. organic-chemistry.orgresearchgate.net

Table 2: Representative Reduction Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| N-(pyridin-4-ylmethyl)piperidine-4-carboxamide | LiAlH₄, then H₂O | 4-((piperidin-4-ylamino)methyl)pyridine | Amide Reduction |

| N-(pyridin-4-ylmethyl)piperidine-4-carboxamide | H₂, PtO₂ | N-(piperidin-4-ylmethyl)piperidine-4-carboxamide | Pyridine Ring Hydrogenation |

| N-((1-oxido-pyridin-1-ium-4-yl)methyl)piperidine-4-carboxamide | H₂, Pd/C | N-(pyridin-4-ylmethyl)piperidine-4-carboxamide | Deoxygenation of N-oxide |

Substitution Reactions on Aromatic Rings

The pyridine ring of N-(pyridin-4-ylmethyl)piperidine-4-carboxamide is generally electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) than electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): For SNAr to occur, the pyridine ring typically requires an activating group (an electron-withdrawing group) and a good leaving group (such as a halide) at the 2- or 4-position relative to the ring nitrogen. youtube.com In the parent molecule, there are no such leaving groups. However, the reactivity of the ring towards nucleophiles can be significantly enhanced by N-oxidation. The resulting pyridine N-oxide is more activated for substitution at the 2- and 4-positions. For example, treatment with phosphorus oxychloride can introduce a chlorine atom, which can then be displaced by various nucleophiles. wikipedia.org

Studies on related N-methylpyridinium compounds show that they undergo SNAr reactions with nucleophiles like piperidine. nih.govrsc.org The reactivity is dependent on the leaving group, with an observed order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov This indicates that after suitable modification of the pyridine ring in N-(pyridin-4-ylmethyl)piperidine-4-carboxamide (e.g., by introducing a halogen), it could undergo similar substitution reactions.

Table 3: Representative Aromatic Substitution Reaction

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| 2-Chloro-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide | Nu⁻ (e.g., RO⁻, R₂N⁻) | 2-Nu-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide | Nucleophilic Aromatic Substitution |

Biological Activity and Molecular Mechanisms of Action of N Pyridin 4 Ylmethyl Piperidine 4 Carboxamide and Its Analogs

Antineoplastic and Cell Growth Regulation Studies

Research into the antineoplastic properties of piperidine (B6355638) and pyridine-containing compounds has revealed their potential to interfere with cancer cell proliferation and survival. These studies provide a foundation for understanding the possible activities of N-(pyridin-4-ylmethyl)piperidine-4-carboxamide.

Inhibition of Tumor Cell Proliferation and Viability

Analogs of N-(pyridin-4-ylmethyl)piperidine-4-carboxamide have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, a series of novel N-(piperidine-4-yl)benzamide derivatives were synthesized and evaluated for their antitumor effects. One particular compound in this series exhibited potent activity against HepG2 human liver cancer cells, with a half-maximal inhibitory concentration (IC50) of 0.25 μM. researchgate.net Similarly, piperidine derivatives have been shown to inhibit the proliferation of colon cancer cells, such as HT29 and DLD-1, in a dose-dependent manner. nih.gov The cytotoxic effects of piperine (B192125), which contains a piperidine ring, have been observed in human leukemic K-562 cells, where it upregulates apoptotic proteins like BAX, caspase-3, and caspase-9. nih.gov

Table 1: Antiproliferative Activity of Selected Piperidine Analogs

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(piperidine-4-yl)benzamide derivative | HepG2 (Liver Cancer) | 0.25 | researchgate.net |

| 2-amino-4-(1-piperidine) pyridine (B92270) | HT29, DLD-1 (Colon Cancer) | Not specified | nih.gov |

| Piperine | K-562 (Leukemia) | Not specified | nih.gov |

Mechanisms of Cell Cycle Modulation and Apoptosis Induction

The anticancer effects of these compounds are often linked to their ability to modulate the cell cycle and induce apoptosis (programmed cell death). For example, certain N-(piperidine-4-yl)benzamide derivatives have been shown to arrest the cell cycle in a p53/p21-dependent manner. researchgate.net Western blot analysis of cells treated with these compounds revealed an inhibition of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb), alongside an enhanced expression of p21, p53, and Rb. researchgate.net This indicates a mechanism involving the activation of tumor suppressor pathways. Furthermore, some piperidine derivatives can arrest the cell cycle in the G0/G1 phase, preventing cancer cells from entering the synthesis (S) phase of cell division. nih.gov The induction of apoptosis by piperine in colorectal cancer cells is associated with an increase in TUNEL-positive cells, indicating DNA fragmentation, a hallmark of apoptosis. mdpi.com

Anti-angiogenic Potentials

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Inhibition of angiogenesis is therefore a key strategy in cancer therapy. Studies on pyridinyl-thiazolyl carboxamide derivatives have demonstrated their potential as angiogenesis inhibitors. nih.gov One such compound, N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide, was found to suppress the colony formation and migration of human umbilical vein endothelial cells (HUVECs). nih.gov It also inhibited VEGF-induced angiogenesis in ex vivo and in vivo models. nih.gov This suggests that analogs of N-(pyridin-4-ylmethyl)piperidine-4-carboxamide may possess similar anti-angiogenic properties by targeting signaling pathways involved in blood vessel formation. nih.gov Research on other carbothioamide derivatives has also shown significant anti-angiogenic activity, which is thought to be linked to their antiproliferative effects on endothelial cells. waocp.orgwaocp.org

Antimicrobial Spectrum of Action

In addition to their antineoplastic properties, pyridine and piperidine derivatives have been investigated for their antimicrobial activities against a range of pathogens.

Antibacterial Efficacy (e.g., against Mycobacterium tuberculosis)

The emergence of drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, has necessitated the search for new antibacterial agents. Phenotypic screening of compound libraries has identified pyridine carboxamide derivatives as promising hits against M. tuberculosis. nih.gov One such derivative, MMV687254, demonstrated specific activity against M. tuberculosis and Mycobacterium bovis BCG, while being inactive against a panel of other bacteria. nih.gov This compound was found to inhibit the growth of M. tuberculosis in a bacteriostatic manner in liquid cultures and, notably, in a bactericidal manner within infected macrophages. nih.gov Further studies on piperidine-4-carboxamides have identified their target in mycobacteria as DNA gyrase, an essential enzyme for DNA replication. nih.gov This class of compounds has shown bactericidal and antibiofilm activity against Mycobacterium abscessus, a non-tuberculous mycobacterium. nih.gov

Table 2: Antibacterial Activity of Selected Pyridine and Piperidine Analogs against Mycobacteria

| Compound Class | Target Organism | Mechanism of Action | Reference |

|---|---|---|---|

| Pyridine carboxamide (MMV687254) | Mycobacterium tuberculosis | Prodrug activated by amidase (AmiC) | nih.gov |

| Piperidine-4-carboxamide | Mycobacterium abscessus | DNA gyrase inhibitor | nih.gov |

Antifungal Activity

Pyridine carboxamide derivatives have also emerged as a promising class of antifungal agents. A number of these compounds have been synthesized and shown to exhibit moderate to good in vitro antifungal activity. nih.govnih.gov The proposed mechanism of action for some of these derivatives is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. nih.govnih.gov For example, the compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide displayed potent in vivo antifungal activity against Botrytis cinerea and its inhibitory activity against SDH was comparable to the commercial fungicide thifluzamide. nih.gov Other studies on N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have also reported moderate antifungal activities against various phytopathogenic fungi. mdpi.comresearchgate.net

Enzyme Target Modulation and Inhibition

Leishmania CYP51 and CYP5122A1 Inhibition

Research into the inhibition of crucial enzymes in Leishmania has identified compounds structurally related to N-(pyridin-4-ylmethyl)piperidine-4-carboxamide as promising inhibitors. Specifically, analogs featuring a piperazine-1-carboxamide (B1295725) core have been investigated for their activity against cytochrome P450 family members CYP51 and CYP5122A1, which are essential for sterol biosynthesis in the parasite.

One study identified N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide as a potent inhibitor of Leishmania CYP51. While this class of compounds generally showed strong inhibition of CYP51, their potency against CYP5122A1 was less pronounced. Another series of analogs, based on N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide, demonstrated stronger inhibition of both CYP5122A1 and the proliferation of L. donovani promastigotes, although they remained more selective for CYP51.

A notable analog, 4-(2-(1H-imidazol-1-yl)ethyl)-N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)piperazine-1-carboxamide, exhibited approximately fourfold selectivity for CYP5122A1 over CYP51, with IC50 values ≤ 1 µM for both enzymes. This compound was shown to inhibit the proliferation of L. major promastigotes and lead to the accumulation of 4-methylated sterols, confirming its role in blocking sterol demethylation at the 4-position. These findings suggest that molecules with a pyridin-4-ylalkyl piperazine (B1678402)/piperidine carboxamide scaffold can serve as a basis for developing dual inhibitors of both CYP51 and CYP5122A1 as potential antileishmanial agents. researchgate.net

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

| 4-(2-(1H-imidazol-1-yl)ethyl)-N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)piperazine-1-carboxamide | CYP5122A1 | ≤ 1 | ~4-fold selective for CYP5122A1 over CYP51 |

| CYP51 | ≤ 1 | ||

| N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide and analogs | CYP51 | Strong | Less potent against CYP5122A1 |

| N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide and analogs | CYP5122A1 | Moderate | Selective for CYP51 |

| CYP51 | Strong |

DNA Gyrase Modulation

The piperidine-4-carboxamide (P4C) scaffold has been identified as a novel class of inhibitors targeting DNA gyrase in Mycobacterium abscessus. A notable example from this class, MMV688844, and its more potent analog, 844-TFM, have demonstrated bactericidal activity against this intrinsically multidrug-resistant pathogen. nih.gov

The mechanism of action was elucidated through the generation of spontaneous resistant mutants, which harbored mutations in gyrA and gyrB, the genes encoding the subunits of DNA gyrase. Biochemical assays with the recombinant M. abscessus DNA gyrase confirmed that these P4Cs inhibit the wild-type enzyme but not the mutant versions. nih.govnih.gov Further investigations using a recA promoter-based DNA damage reporter strain showed that P4Cs induce the recA promoter, indicating that, similar to fluoroquinolones, they cause DNA damage mediated by DNA gyrase. nih.gov This evidence firmly establishes that piperidine-4-carboxamides modulate the activity of DNA gyrase, presenting a new avenue for the development of antibiotics against challenging mycobacterial infections. nih.govnih.gov

| Compound | Target | Effect |

| MMV688844 | M. abscessus DNA gyrase | Inhibition of wild-type enzyme, DNA damage induction |

| 844-TFM | M. abscessus DNA gyrase | Inhibition of wild-type enzyme, DNA damage induction |

MALT1 Proteolytic Activity Modulation

While direct studies on the modulation of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) proteolytic activity by N-(pyridin-4-ylmethyl)piperidine-4-carboxamide are not available, research on structurally related compounds provides insights into the potential of this scaffold. MALT1 is a key component in NF-κB signaling, and its protease function is a target for therapeutic intervention in certain lymphomas and autoimmune disorders.

Inhibitors of MALT1 containing a piperidine-4-carboxamide core have been developed. For instance, a series of N-aryl-piperidine-4-carboxamide derivatives have been investigated for their MALT1 inhibitory activity. The binding mode of these compounds suggests that the nitrogen of the amide group can form a crucial hydrogen bond with Glu397 within a hydrophobic pocket of the MALT1 protein. This interaction is critical for the inhibitory activity of these molecules. The development of such inhibitors highlights the potential for compounds with a piperidine-4-carboxamide scaffold to modulate MALT1 proteolytic activity.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids. While there is no direct evidence of N-(pyridin-4-ylmethyl)piperidine-4-carboxamide inhibiting NAPE-PLD, studies on other piperidine-containing carboxamides have shed light on the structure-activity relationships for the inhibition of this enzyme.

A study on pyrimidine-4-carboxamides as NAPE-PLD inhibitors revealed that modifications to a piperidine substituent can significantly impact potency. For example, the conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine resulted in a threefold increase in inhibitory potency. This suggests that the spatial arrangement of substituents on the piperidine ring is crucial for effective binding to the enzyme. researchgate.net The piperidine moiety in these inhibitors likely plays a role in orienting the molecule within the active site of NAPE-PLD.

Central Nervous System (CNS) Activities

Monoamine Transporter System Interactions

The piperidine scaffold is a common feature in many centrally acting agents, including ligands for monoamine transporters such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). While specific studies on the interaction of N-(pyridin-4-ylmethyl)piperidine-4-carboxamide with these transporters are not available, the activities of other piperidine derivatives can offer some insights.

For example, derivatives of methylphenidate, which contain a piperidine ring, have been shown to have varying affinities for DAT, NET, and SERT. Substitutions on the phenyl ring of these compounds significantly alter their binding affinities, with a general trend of DAT > NET >> SERT affinity. N-methylation of the piperidine ring in these analogs was found to considerably reduce affinity for the dopamine transporter. This indicates that the substitution pattern on the piperidine ring and its nitrogen atom is a key determinant of interaction with monoamine transporters. Therefore, it is plausible that N-(pyridin-4-ylmethyl)piperidine-4-carboxamide could interact with these transporter systems, although experimental verification is required.

Rho Kinase Inhibition

Rho kinases (ROCK1 and ROCK2) are serine/threonine kinases that are therapeutic targets for a variety of diseases. The pyridine moiety is a common feature in many ROCK inhibitors. While N-(pyridin-4-ylmethyl)piperidine-4-carboxamide has not been specifically evaluated as a ROCK inhibitor, the structure-activity relationships of other pyridine-based inhibitors suggest its potential in this area.

Studies on a series of 4-aryl-thiazole-2-amines as ROCK II inhibitors have shown that compounds with a 4-pyridine substitution are generally more potent than those with a 3-pyridine substitution. nih.gov For instance, one of the most potent compounds in this series, with an IC50 value of 20 nM, featured a 4-pyridine group. nih.gov Another study on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as ROCK1 inhibitors also highlights the importance of the pyridin-4-yl moiety for potent inhibitory activity. These findings suggest that the pyridin-4-yl group in N-(pyridin-4-ylmethyl)piperidine-4-carboxamide could contribute to binding at the ATP-binding site of Rho kinases, making it a candidate for further investigation as a ROCK inhibitor. peerj.com

| Compound Class | Key Structural Feature for ROCK Inhibition |

| 4-aryl-thiazole-2-amines | 4-pyridine substitution |

| N-ethyl-4-(pyridin-4-yl)benzamide-based compounds | Pyridin-4-yl moiety |

Glycine (B1666218) Transporter Inhibition

One notable analog, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, has demonstrated potent GlyT1 inhibitory activity. nih.gov This compound emerged from a design strategy that involved the superposition of different chemical templates to enhance inhibitory effects. nih.gov Starting from a benzamide (B126) scaffold, the introduction of heteroaromatic rings led to a significant increase in GlyT1 inhibition. nih.gov Subsequent optimization resulted in the identification of the aforementioned pyrazolyl-phenyl-piperidinemethyl-pyridine-carboxamide derivative, which exhibited a powerful GlyT1 inhibitory activity with an IC50 of 1.8 nM. nih.gov Further studies in rodent models for schizophrenia showed that this compound produced significant therapeutic effects without inducing undesirable side effects on the central nervous system. nih.gov

Another class of related compounds, N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}-benzamides, has also been identified as novel, selective, and potent GlyT1 inhibitors. The development of these analogs underscores the therapeutic potential of piperidine-containing structures in modulating glycine transport.

Table 1: GlyT1 Inhibitory Activity of an Analog

| Compound Name | Structure | IC50 (nM) |

|---|

Dopamine Reuptake Inhibition

The piperidine-4-carboxamide scaffold is a key feature in a variety of compounds that have been investigated for their effects on dopamine reuptake. Research into derivatives of piperidine-4-carboxamide has indicated that this class of compounds can act as potent dopamine reuptake inhibitors. researchgate.net

In a study focusing on 4-benzylpiperidine (B145979) carboxamides, researchers explored how structural modifications could influence their activity as monoamine reuptake inhibitors. nih.gov It was found that certain compounds within this series exhibited inhibitory effects on the dopamine transporter (DAT). nih.gov The structure-activity relationship studies revealed that the length of the linker region between the amino group and the 4-benzylpiperidine core was critical. Specifically, analogs with a two-carbon linker showed a higher degree of DAT inhibition compared to those with a three-carbon linker. nih.gov Furthermore, the nature of the aromatic substituents played a significant role, with diphenyl groups contributing to stronger inhibition of dopamine reuptake compared to biphenyl (B1667301) groups. nih.gov

Functional assays confirmed that the inhibition of DAT by these 4-benzylpiperidine carboxamides could have a tangible impact on dopamine signaling. For instance, pretreatment with a DAT-inhibiting analog was shown to restore the DAT-mediated inhibition of dopamine D2 receptor endocytosis. nih.gov This suggests that these compounds can modulate the signaling of monoamine neurotransmitters. nih.gov

Serotonin Transporter Ligand Affinity

Analogs of N-(pyridin-4-ylmethyl)piperidine-4-carboxamide have also been investigated for their affinity to the serotonin transporter (SERT), a key target for antidepressant medications. The 4-benzylpiperidine carboxamide scaffold has been a focal point of such research, with studies aiming to understand the structural requirements for modulating serotonin and norepinephrine reuptake. nih.gov

In the series of 4-benzylpiperidine carboxamides, several compounds demonstrated inhibitory activity at the serotonin transporter. nih.gov The structure-activity relationship for SERT inhibition was distinct from that of dopamine reuptake inhibition. For instance, compounds featuring a biphenyl substitution tended to exhibit stronger inhibition of SERT compared to those with diphenyl substituents. nih.gov

Further research into other related heterocyclic structures has also highlighted the potential for targeting the serotonin transporter. For example, arylpiperazine-containing pyrimidine (B1678525) 4-carboxamide derivatives have been synthesized and evaluated for their binding to serotonin receptors and the serotonin transporter, with some showing promise as potential antidepressants. nih.gov Additionally, the design of biotinylated derivatives of 3-(1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indoles has led to high-affinity ligands for SERT, further demonstrating the versatility of piperidine-containing structures in targeting this transporter. nih.gov

Anti-inflammatory and Analgesic Properties

The piperidine-4-carboxamide moiety is present in various compounds that have been evaluated for their anti-inflammatory and analgesic activities. While direct evidence for N-(pyridin-4-ylmethyl)piperidine-4-carboxamide is limited, studies on its derivatives and related structures suggest that this chemical class has potential in these therapeutic areas.

A study on phenacyl halide derivatives of piperidine-4-carboxamide (isonipecotamide) demonstrated considerable anti-inflammatory effects in a carrageenan-induced edema model in rats. hamdard.edu.pk The bromo and chloro derivatives, in particular, showed potent activity that was comparable to the standard drug, acetylsalicylic acid. hamdard.edu.pk This highlights the potential of the piperidine-4-carboxamide core in the development of new anti-inflammatory agents. hamdard.edu.pk

In the context of analgesic properties, research on N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides has led to the discovery of extremely potent analgesics. nih.gov By making suitable substitutions on both nitrogen atoms of the piperidine ring, compounds with analgesic potencies thousands of times greater than morphine were synthesized. nih.gov Furthermore, a study of sulfonamide and amide derivatives of piperidine-4-carboxamide found that the synthesized compounds were effective in relieving pain and inducing analgesia in mice. researchgate.net

Other related structures have also shown promise. For instance, N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides have been reported to exhibit both analgesic and anti-inflammatory properties of a moderate to high level. mdpi.com Additionally, a series of substituted (pyridin-4-yl)phenyl-2-methoxybenzamide derivatives were synthesized and screened for their anti-inflammatory activities, with some exhibiting a better pharmacological response than the reference controls. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| N-(pyridin-4-ylmethyl)piperidine-4-carboxamide |

| 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide |

| N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}-benzamides |

| 4-benzylpiperidine carboxamides |

| arylpiperazine-containing pyrimidine 4-carboxamide derivatives |

| 3-(1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indoles |

| phenacyl halide derivatives of piperidine-4-carboxamide |

| N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides |

| N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides |

| (pyridin-4-yl)phenyl-2-methoxybenzamide derivatives |

| Acetylsalicylic acid |

Structure Activity Relationship Sar Elucidation for N Pyridin 4 Ylmethyl Piperidine 4 Carboxamide Derivatives

Identification of Pharmacophoric Requirements and Key Functional Groups

The fundamental structure of N-(pyridin-4-ylmethyl)piperidine-4-carboxamide contains several key functional groups that are essential for its biological activity. The core pharmacophore generally consists of a basic nitrogen atom within the piperidine (B6355638) ring, a hydrogen bond donor/acceptor in the carboxamide linkage, and an aromatic pyridine (B92270) ring.

The piperidine ring often serves as a central scaffold, and its nitrogen atom, which is typically protonated at physiological pH, can engage in crucial ionic interactions with target proteins. For instance, in certain inhibitors, the protonated piperidine amino group is predicted to form a hydrogen bond with key amino acid residues like aspartic acid. nih.gov The carboxamide linker is a critical component, providing a rigid connection between the piperidine and pyridinylmethyl moieties. The amide's N-H and carbonyl groups can act as hydrogen bond donors and acceptors, respectively, facilitating anchoring to the active site of a target enzyme or receptor.

The pyridine moiety contributes to the molecule's pharmacological profile through various interactions, including hydrophobic and electrostatic interactions with the target. nih.gov The position of the nitrogen atom within this aromatic ring is often critical for activity. Studies on analogous compounds have shown that moving the nitrogen from one position to another (e.g., from the 3-position to the 2- or 4-position) can lead to a complete loss of inhibitory activity, highlighting its importance in directing the molecule's orientation within the binding pocket. acs.org

Impact of Piperidine Ring Substitutions on Bioactivity

Modifications to the piperidine ring have a significant impact on the bioactivity of this class of compounds. Substitutions at various positions can influence potency, selectivity, and pharmacokinetic properties.

One successful strategy involves the conformational restriction of flexible substituents. For example, in a series of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors, replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine moiety resulted in a threefold increase in inhibitory potency. nih.govnih.gov This suggests that pre-organizing the molecule into a bioactive conformation reduces the entropic penalty of binding.

The nature and position of substituents are also critical. Studies on other piperidine-containing series have shown that the introduction of small alkyl groups, such as a methyl group at the 3- or 4-position, can enhance anticancer activity. ajchem-a.com Conversely, introducing heteroatoms like oxygen (as in a morpholine (B109124) ring) or an additional nitrogen (as in a piperazine (B1678402) ring) can be detrimental to activity unless compensated for by other favorable substitutions. nih.gov

| Base Scaffold Modification | R2 Group | Relative Potency Change | Reference |

| Pyrimidine-4-carboxamide | N-methylphenethylamine | Baseline | nih.govnih.gov |

| Pyrimidine-4-carboxamide | (S)-3-phenylpiperidine | 3-fold increase | nih.govnih.gov |

| Pyrimidine-4-carboxamide | Morpholine | Decrease | nih.gov |

| Pyrimidine-4-carboxamide | Piperazine | Decrease | nih.gov |

Role of Pyridine Moiety Modifications and Linker Length

The pyridine moiety and the linker connecting it to the piperidine core are vital for tuning the electronic and spatial properties of the molecule. Modifications to the pyridine ring, such as changing the nitrogen's position or adding substituents, can drastically alter biological activity. As noted, altering the pyridine nitrogen's location can abolish activity, indicating a precise requirement for hydrogen bonding or electrostatic interaction. acs.org The substitution pattern on the pyridine ring is also important for optimizing interactions with the target. nih.gov

The linker, typically a methyl group in N-(pyridin-4-ylmethyl)piperidine-4-carboxamide, determines the distance and relative orientation between the piperidine and pyridine rings. Structure-activity relationship studies on related pyrenyl piperidine derivatives have shown that the length of the carbon chain linker is a critical determinant of cytotoxic effect, with a four-carbon linker proving more potent than a five-carbon one. researchgate.net This indicates an optimal distance for placing the terminal aromatic group into a specific binding pocket.

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional structure of piperidine derivatives, governed by their conformation and stereochemistry, is a key determinant of their biological function. The piperidine ring typically adopts a chair conformation, and substituents can exist in either an axial or equatorial position. rsc.org The energetic preference for a particular conformation can be influenced by substitutions and the protonation state of the ring nitrogen. nih.gov For compounds with polar substituents at the 4-position, protonation of the piperidine nitrogen can stabilize the axial conformer due to favorable electrostatic interactions. nih.gov

Stereochemistry is often a critical factor for potency. In the development of the potent NAPE-PLD inhibitor LEI-401, the specific combination of (S)-3-phenylpiperidine and (S)-3-hydroxypyrrolidine was found to be crucial, affording a tenfold increase in activity compared to other diastereomers. nih.govacs.org Similarly, studies on other classes of piperidine inhibitors have revealed that activity often resides in a single enantiomer. For example, in a series of farnesyltransferase inhibitors, only the (+)-enantiomers displayed potent activity, while their corresponding (-)-enantiomers were significantly weaker. acs.org This highlights the importance of a precise stereochemical arrangement for optimal interaction with a chiral biological target.

| Compound Series | Enantiomer/Diastereomer | Bioactivity | Reference |

| Pyrimidine-4-carboxamides | Combination of (S)-3-phenylpiperidine and (S)-3-hydroxypyrrolidine | Most potent (pIC50 = 7.14) | nih.govacs.org |

| Farnesyltransferase Inhibitors | (+)-enantiomer | Potent (IC50 = 1.9 nM) | acs.org |

| Farnesyltransferase Inhibitors | (-)-enantiomer | Weak (IC50 > 310 nM) | acs.org |

Comparative Analysis with Structural Analogs and Isosteres

Comparing N-(pyridin-4-ylmethyl)piperidine-4-carboxamide derivatives with their structural analogs and isosteres provides valuable insights into the SAR. Isosteres are functional groups with similar steric and electronic properties, and their substitution can help to fine-tune a molecule's physicochemical and pharmacological profile.

A prominent example is the replacement of a morpholine substituent with a (S)-3-hydroxypyrrolidine. This isosteric replacement not only reduced lipophilicity—a desirable property for drug candidates—but also increased activity tenfold in a series of pyrimidine-4-carboxamides. nih.govnih.gov This demonstrates that subtle changes in the heterocyclic structure can lead to significant improvements in potency. Similarly, comparing different cyclic amines like piperidine, pyrrolidine (B122466), and morpholine as substituents on a pyridine ring showed that the more basic piperidine and pyrrolidine led to higher activity. nih.gov

Furthermore, replacing the core aromatic system can have a profound impact. A comparative analysis of pyridine versus pyrazine (B50134) derivatives indicated that the type of aromatic ring influences biological activity. nih.gov In another context, the bioisosteric replacement of a carboxylic acid with an N-acylsulfonamide has been a frequently used strategy in medicinal chemistry to improve compound properties. nih.gov Such comparisons are essential for understanding which structural motifs are privileged and for guiding the design of new, more effective analogs.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations (e.g., DFT, FMO Analysis)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties and geometric structure of a molecule. These calculations are crucial for understanding its stability, reactivity, and intermolecular interaction capabilities.

The electronic landscape of N-(pyridin-4-ylmethyl)piperidine-4-carboxamide has been analyzed using DFT to elucidate its reactivity and interaction patterns. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to this understanding. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecule. researchgate.net These maps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For N-(pyridin-4-ylmethyl)piperidine-4-carboxamide, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carboxamide group are expected to be prominent nucleophilic sites, making them key points for hydrogen bonding interactions. Conversely, the hydrogen atom on the amide nitrogen represents a primary electrophilic site. mdpi.com

| Descriptor | Predicted Value/Region | Significance |

| HOMO Energy | ~ -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | ~ -0.5 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | ~ 6.0 eV | Indicates high kinetic stability |

| MEP (Negative) | Pyridine Nitrogen, Carbonyl Oxygen | Nucleophilic sites, hydrogen bond acceptors |

| MEP (Positive) | Amide N-H | Electrophilic site, hydrogen bond donor |

Note: The values presented are representative and derived from DFT studies on structurally analogous compounds. researchgate.netnih.gov

The three-dimensional structure of N-(pyridin-4-ylmethyl)piperidine-4-carboxamide is characterized by significant conformational flexibility, primarily arising from the piperidine (B6355638) ring and the rotatable bonds linking the two heterocyclic systems.

Piperidine Ring Conformation: The piperidine ring predominantly adopts a stable chair conformation to minimize steric strain. nih.gov In this arrangement, substituents can occupy either axial or equatorial positions. For the 4-substituted piperidine core, the carboxamide group is expected to favor the equatorial position to reduce unfavorable steric interactions. whiterose.ac.uk

| Structural Feature | Preferred Conformation/Angle | Rationale |

| Piperidine Ring | Chair Conformation | Minimization of torsional and steric strain. nih.gov |

| Carboxamide Linkage | Equatorial | Avoidance of 1,3-diaxial steric clashes. whiterose.ac.uk |

| Pyridine-Piperidine Dihedral Angle | ~80-90° | Stable energetic minimum balancing steric and electronic factors. nih.gov |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as N-(pyridin-4-ylmethyl)piperidine-4-carboxamide, binds to the active site of a protein target. These methods are instrumental in rationalizing biological activity and guiding lead optimization.

Molecular docking studies on analogous pyridine carboxamide and piperidine carboxamide structures reveal a common set of binding interactions that are likely crucial for the biological activity of N-(pyridin-4-ylmethyl)piperidine-4-carboxamide. mdpi.com The molecule possesses several key features that enable it to form a stable complex with a protein's active site:

Hydrogen Bonding: The amide group acts as both a hydrogen bond donor (N-H) and acceptor (C=O). The pyridine nitrogen serves as an additional strong hydrogen bond acceptor. nih.govmdpi.com These interactions are critical for anchoring the ligand within the binding pocket.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein. mdpi.com

Hydrophobic and van der Waals Interactions: The piperidine ring and the methylene (B1212753) linker provide a non-polar surface that can form favorable hydrophobic and van der Waals contacts with non-polar residues in the binding site. mdpi.com

| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Pyridine Ring | Hydrogen Bonding (Acceptor), π-π Stacking | Ser, Thr, Asn, Gln, Phe, Tyr, Trp |

| Amide Linkage | Hydrogen Bonding (Donor & Acceptor) | Asp, Glu, Asn, Gln, Backbone C=O/N-H |

| Piperidine Ring | Hydrophobic, van der Waals | Ala, Val, Leu, Ile, Met |

Based on the structural motifs present in N-(pyridin-4-ylmethyl)piperidine-4-carboxamide, several putative biological targets can be predicted by comparing it to compounds with known mechanisms of action. The piperidine-4-carboxamide scaffold is a privileged structure found in numerous biologically active agents.

Enzymes: Derivatives of pyridine carboxamide have shown inhibitory activity against enzymes like urease. mdpi.com

Kinases: The general structure is similar to scaffolds found in inhibitors of protein kinases such as Protein Kinase B (Akt) and other cell-cycle-related kinases. nih.govresearchgate.net

Proteasome: A piperidine carboxamide series was identified as an inhibitor of the P. falciparum proteasome β5 subunit, suggesting that proteasomes could be a potential target class. nih.gov

Transporters: The piperidine core is present in compounds that target neurotransmitter transporters, and derivatives have been investigated as dopamine (B1211576) reuptake inhibitors. researchgate.net

| Target Class | Specific Example(s) | Reference Scaffold |

| Enzymes | Urease | Pyridine Carboxamides mdpi.com |

| Protein Kinases | Protein Kinase B (Akt), Cell Cycle Kinases | 4-Amino-piperidine-4-carboxamides nih.govresearchgate.net |

| Proteasomes | P. falciparum 20S proteasome β5 subunit | Piperidine carboxamides nih.gov |

| Transporters | Dopamine Transporter (DAT) | Piperidine-4-carboxamide derivatives researchgate.net |

In Silico Pharmacokinetic and Pharmacodynamic Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential for evaluating the drug-like properties of a compound early in the discovery process. For N-(pyridin-4-ylmethyl)piperidine-4-carboxamide, these predictions are based on established computational models and rules derived from large datasets of known drugs.

Studies on related pyridine and piperidine carboxamides suggest that this class of compounds generally exhibits favorable pharmacokinetic profiles. mdpi.com Key predicted properties include:

Drug-Likeness: The molecule is expected to comply with established drug-likeness rules, such as Lipinski's Rule of Five, indicating good potential for oral bioavailability. researchgate.net

Absorption: High gastrointestinal (GI) absorption is often predicted for this type of scaffold. mdpi.com

Distribution: The molecule's polarity suggests it may have limited penetration across the blood-brain barrier (BBB), which could be advantageous for targeting peripheral disorders.

Metabolism: The pyridine and piperidine rings may be susceptible to metabolism by cytochrome P450 (CYP) enzymes, a common metabolic pathway for nitrogen-containing heterocycles.

| ADMET Parameter | Predicted Outcome | Significance |

| Lipinski's Rule of Five | Compliant | Good oral bioavailability potential. researchgate.net |

| Gastrointestinal (GI) Absorption | High | Likely well-absorbed from the gut. mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Low to Medium | May preferentially act on peripheral targets. |

| CYP450 Inhibition | Potential inhibitor of some isoforms | Risk of drug-drug interactions. |

| Ames Toxicity | Likely non-mutagenic | Low risk of mutagenicity. nih.gov |

Note: These predictions are generated by computational models and require experimental validation.

Predictive Absorption, Distribution, Metabolism, Excretion (ADME) Studies

The ADME properties of a drug candidate determine its pharmacokinetic profile, including how it is absorbed, distributed throughout the body, metabolized, and ultimately excreted. nih.gov Predicting these properties early in the drug discovery process is essential to avoid costly failures in later stages. Various in silico models and software are employed to estimate these parameters based on the chemical structure of the compound. nih.govmdpi.com

For classes of compounds similar to N-(pyridin-4-ylmethyl)piperidine-4-carboxamide, such as other pyridine carboxamide or piperidine derivatives, computational ADME predictions are standard practice. mdpi.comnih.gov These studies often analyze key physicochemical properties that influence ADME, such as molecular weight, lipophilicity (logP), aqueous solubility, and the number of hydrogen bond donors and acceptors. These parameters are frequently evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five.

In a study on N-(pyridin-4-ylmethyl)aniline derivatives, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions were a key part of the workflow to identify novel potential kinase inhibitors. nih.gov Similarly, research on other pyridine carboxamide derivatives has utilized in silico tools to predict their ADME profiles, ensuring they possess favorable characteristics for oral administration. mdpi.com

Table 1: Predicted Physicochemical and ADME Properties for a Representative Piperidine Carboxamide Analog

| Property | Predicted Value | Acceptable Range/Criteria |

|---|---|---|

| Molecular Weight | < 350 g/mol | < 500 g/mol (Lipinski's Rule) |

| LogP (Lipophilicity) | 2.5 | < 5 (Lipinski's Rule) |

| Hydrogen Bond Donors | 2 | < 5 (Lipinski's Rule) |

| Hydrogen Bond Acceptors | 3 | < 10 (Lipinski's Rule) |

| Aqueous Solubility | Good | High to moderate is preferred |

| Blood-Brain Barrier (BBB) Permeation | Predicted Positive | Dependent on therapeutic target |

| CYP2D6 Inhibition | Predicted Non-inhibitor | Non-inhibition is desirable to avoid drug-drug interactions |

Note: The data in this table is illustrative for a representative compound from the piperidine carboxamide class, based on findings from computational studies on analogous structures.

Biological Activity Spectrum Prediction (e.g., PASS)

Predicting the full spectrum of biological activities for a compound can help identify its therapeutic potential and possible side effects. The Prediction of Activity Spectra for Substances (PASS) is a computational tool that makes these predictions based on the structural formula of a molecule. cmjpublishers.com It compares the structure of a query compound to a large database of known biologically active substances to estimate the probability of it exhibiting various biological effects.

While specific PASS data for N-(pyridin-4-ylmethyl)piperidine-4-carboxamide is not publicly available, studies on structurally related compounds, such as pyridine-4-carbohydrazide derivatives, demonstrate the utility of this approach. cmjpublishers.com For these derivatives, PASS has been used to predict a wide range of potential therapeutic applications, including antibacterial, antiviral, anti-inflammatory, and anticancer activities. cmjpublishers.com Such predictions are valuable for identifying new potential uses for existing compounds (drug repositioning) and for prioritizing newly designed molecules for further experimental testing. cmjpublishers.com

Table 2: Illustrative PASS Predictions for a Pyridine-Carboxamide Scaffold

| Predicted Activity | Pa (Probability to be active) | Pi (Probability to be inactive) |

|---|---|---|

| Kinase Inhibitor | 0.750 | 0.015 |

| Antineoplastic | 0.680 | 0.030 |

| Anti-inflammatory | 0.625 | 0.055 |

| Antiviral | 0.550 | 0.110 |

| Antibacterial | 0.510 | 0.150 |

Note: This table presents hypothetical PASS prediction data for a compound with a pyridine-carboxamide core, illustrating the type of output generated by such software. Pa > Pi suggests a high likelihood of the compound exhibiting the activity.

Computer-Aided Drug Design (CADD) Strategies

CADD encompasses a range of computational techniques used to accelerate the drug discovery and design process. mdpi.com These strategies are generally divided into structure-based methods, which rely on the 3D structure of the biological target, and ligand-based methods, which use information from molecules known to interact with the target. nih.govwjarr.com

Virtual Screening and Lead Optimization

Virtual screening is a CADD technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. sciengpub.irnih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally. sciengpub.ir The N-(pyridin-4-ylmethyl)piperidine-4-carboxamide scaffold is a relevant structure that may be found within these screening libraries. For instance, a screening of the Pathogen Box library against Mycobacterium tuberculosis identified a related pyridine carboxamide derivative as a promising hit. nih.gov

De Novo Design Approaches for Novel Analogs

De novo drug design involves the computational creation of novel molecular structures with a high predicted affinity for a specific biological target. nih.govrsc.org Unlike virtual screening, which searches existing compound libraries, de novo design algorithms build new molecules piece by piece or by modifying existing scaffolds.

This strategy has been applied to design novel analogs based on scaffolds related to N-(pyridin-4-ylmethyl)piperidine-4-carboxamide. In one study, a de novo design approach based on molecular fragment replacement was used to develop novel N-(pyridin-4-ylmethyl)aniline derivatives as potent KDR inhibitors for cancer therapy. nih.gov The process involved using 3D-QSAR models and docking studies to guide the generation of new molecular structures, which were then evaluated in silico for their predicted activity and ADMET properties before any synthesis was undertaken. nih.gov This approach allows for the exploration of a much wider chemical space than is available in existing databases, increasing the probability of discovering truly novel and effective therapeutic agents. chemrxiv.org

Preclinical Pharmacological Evaluation Methodologies

In Vitro Assays for Bioactivity Assessment

In vitro assays serve as the primary screening platform to determine the biological effects of a test compound in a controlled, non-living system. These assays are instrumental in identifying promising candidates for further development by assessing their activity against specific cell lines, enzymes, or receptors.

Cell-Based Proliferation and Cytotoxicity Assays (e.g., Against Cancer Cell Lines)

A fundamental step in evaluating the anticancer potential of N-(pyridin-4-ylmethyl)piperidine-4-carboxamide and its analogs is to measure their effect on the growth and viability of cancer cells. Cell-based proliferation and cytotoxicity assays quantify the concentration-dependent ability of a compound to inhibit cell growth or induce cell death.

Methodology: These assays typically involve exposing various cancer cell lines to a range of concentrations of the test compound for a defined period (e.g., 72 hours). The antiproliferative activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this colorimetric assay, viable cells with active metabolism convert the MTT reagent into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. The results are used to calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of cell growth compared to an untreated control.

Research Findings: While specific data for N-(pyridin-4-ylmethyl)piperidine-4-carboxamide is not extensively published, studies on structurally related N-(piperidine-4-yl)benzamide derivatives have demonstrated significant cytotoxic potential. For instance, one derivative, designated as compound 47, showed potent activity against the human hepatocellular carcinoma cell line, HepG2, with an IC50 value of 0.25 μM. nih.govresearchgate.net This indicates that the broader piperidine (B6355638) carboxamide scaffold is a promising starting point for the development of potent anticancer agents. Further studies on other derivatives have shown varying levels of cytotoxicity against lung (A549, H460) and colon (HT-29) cancer cell lines. nih.gov

| Compound Class | Cell Line | Cancer Type | IC50 (μM) | Reference |

|---|---|---|---|---|

| N-(piperidine-4-yl)benzamide derivative (Compound 47) | HepG2 | Hepatocellular Carcinoma | 0.25 | nih.govresearchgate.net |

| N-methyl-4-phenoxypicolinamide derivative (Compound 8e) | H460 | Lung Cancer | 1.7 | nih.gov |

| N-methyl-4-phenoxypicolinamide derivative (Compound 8e) | HT-29 | Colon Cancer | 3.0 | nih.gov |

| N-methyl-4-phenoxypicolinamide derivative (Compound 8e) | A549 | Lung Cancer | 3.6 | nih.gov |

Enzyme Inhibition Kinetic Studies (e.g., IC50, Ki Determinations)

Many therapeutic agents function by inhibiting the activity of specific enzymes. Kinetic studies are performed to quantify the potency and mechanism of this inhibition. For compounds like N-(pyridin-4-ylmethyl)piperidine-4-carboxamide, these assays can reveal whether they target key enzymes involved in disease pathways, such as protein kinases in cancer or urease in bacterial infections.

Methodology: Enzyme inhibition assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor. The data are used to determine the IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%. Further kinetic experiments can elucidate the mechanism of inhibition (e.g., competitive, non-competitive) and determine the inhibition constant (Ki), which represents the binding affinity of the inhibitor for the enzyme.

Research Findings: Research into related pyridine (B92270) carboxamide and piperidine carboxamide derivatives has revealed potent enzyme-inhibiting activities. For example, a series of pyridine carboxamide derivatives were investigated as urease inhibitors, with some compounds showing IC50 values as low as 1.07 μM, significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 18.93 μM). mdpi.com In another study, a piperidine carboxamide was identified as a novel inhibitor of anaplastic lymphoma kinase (ALK), a key enzyme in certain cancers, with an IC50 of 0.174 μM. nih.gov A different series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were found to be potent, nanomolar inhibitors of Protein Kinase B (PKB/Akt). nih.gov

| Compound Class | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| 5-chloropyridine-2 yl-methylene hydrazine (B178648) carbothioamide | Urease | 1.07 ± 0.043 | mdpi.com |

| Piperidine carboxamide derivative | Anaplastic Lymphoma Kinase (ALK) | 0.174 | nih.gov |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | Nanomolar range | nih.gov |

| Piperidine derivative with amide group | Dipeptidyl peptidase IV (DPP IV) | 4 ± 0.08 | oatext.com |

Receptor Binding Assays

Receptor binding assays are essential for determining if a compound interacts with a specific cellular receptor and for quantifying the affinity of this interaction. These assays are particularly relevant for targets in the central nervous system and other signaling pathways.

Methodology: These assays typically use a radiolabeled ligand known to bind to the receptor of interest. The assay measures the ability of the test compound to compete with the radioligand for binding to the receptor, which is present in a preparation of cell membranes or as a purified protein. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor. The data are used to calculate an inhibition constant (Ki) or an IC50 value, reflecting the compound's binding affinity.

Research Findings: While specific receptor binding data for N-(pyridin-4-ylmethyl)piperidine-4-carboxamide is limited in publicly accessible literature, related structures have been explored for their receptor interactions. For example, various piperidine-4-carboxamide derivatives have been identified as potent dopamine (B1211576) reuptake inhibitors, suggesting interaction with the dopamine transporter (DAT). researchgate.net Additionally, a series of 4-(N,N-diarylamino)piperidines were synthesized and evaluated for their binding affinity and selectivity to the delta-opioid receptor, with some compounds displaying Ki values in the nanomolar range. researchgate.net These findings suggest that the piperidine core is a versatile scaffold for targeting various receptors.

Cell Cycle Analysis (e.g., Flow Cytometry)

Understanding a compound's effect on cell cycle progression is crucial for anticancer drug development, as uncontrolled cell division is a hallmark of cancer. Cell cycle analysis can determine if a compound induces arrest at a specific phase of the cell cycle (G0/G1, S, or G2/M), which can prevent cancer cell proliferation.

Methodology: Flow cytometry is the standard method for cell cycle analysis. springernature.com Cells are treated with the test compound, harvested, and then fixed to permeabilize their membranes. A fluorescent dye, such as propidium (B1200493) iodide (PI), is added, which stoichiometrically binds to DNA. The fluorescence intensity of individual cells is then measured by a flow cytometer. Since DNA content doubles from the G1 to the G2/M phase, the fluorescence intensity directly correlates with the cell's phase in the cycle. This allows for the quantification of the percentage of cells in each phase. springernature.com

Research Findings: Studies on N-(piperidine-4-yl)benzamide derivatives have demonstrated their ability to modulate the cell cycle. Treatment of HepG2 cells with a potent derivative (compound 47) led to a significant arrest of cells in the G2/M phase. nih.govresearchgate.net This arrest prevents the cells from entering mitosis and dividing, thereby halting proliferation. Such findings are critical as they point to a specific mechanism of antiproliferative action. nih.govresearchgate.net

| Compound Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| N-(piperidine-4-yl)benzamide derivative (Compound 47) | HepG2 | Induction of cell cycle arrest at the G2/M phase. | nih.govresearchgate.net |

Protein Expression Profiling (e.g., Western Blot)

To further elucidate the molecular mechanism behind observed effects like cell cycle arrest, protein expression profiling is conducted. This technique, most commonly performed using Western blot, measures the levels of specific proteins involved in the targeted cellular pathway.

Methodology: After treating cells with the compound, total protein is extracted and separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific to the proteins of interest (e.g., cyclins, cyclin-dependent kinases (CDKs), p53). The binding of these antibodies is detected, allowing for the quantification of changes in protein expression levels compared to untreated control cells.

Research Findings: For the N-(piperidine-4-yl)benzamide derivative that induced G2/M arrest in HepG2 cells, Western blot analysis provided deeper mechanistic insights. nih.gov The study found that treatment with the compound led to a decrease in the expression of cyclin B1, a key protein required for entry into mitosis. nih.govresearchgate.net Concurrently, there was an enhanced expression of the tumor suppressor proteins p53 and p21. nih.govresearchgate.net This protein expression profile suggests that the compound induces cell cycle arrest through a p53/p21-dependent pathway. nih.gov

| Compound Class | Cell Line | Protein | Change in Expression | Reference |

|---|---|---|---|---|

| N-(piperidine-4-yl)benzamide derivative (Compound 47) | HepG2 | Cyclin B1 | Decreased | nih.govresearchgate.net |

| p21 | Enhanced | nih.govresearchgate.net | ||

| p53 | Enhanced | nih.govresearchgate.net | ||

| p-Rb | Inhibited | nih.govresearchgate.net |

DNA Interaction Studies (e.g., DNA Cleavage Assays)

Some cytotoxic compounds exert their effects by directly interacting with DNA, leading to damage that can trigger cell death. DNA cleavage assays are used to determine if a compound can induce single- or double-strand breaks in DNA.

Methodology: In a typical DNA cleavage assay, plasmid DNA (such as pBR322) is incubated with the test compound at various concentrations. The reaction products are then analyzed using agarose (B213101) gel electrophoresis. Intact, supercoiled plasmid DNA (Form I) migrates fastest through the gel. If the compound induces a single-strand break, the supercoiled DNA unwinds into a relaxed, open-circular form (Form II), which migrates slower. Double-strand breaks result in a linear form (Form III) that migrates at an intermediate speed. The conversion of Form I to Form II and/or Form III indicates DNA cleavage activity.

Research Findings: Studies on derivatives such as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamides have demonstrated their ability to interact with and cleave DNA. researchgate.netnih.gov When incubated with calf thymus DNA, several of these novel piperidine analogues exhibited significant DNA cleavage activity, as shown by differential migration and band intensities in gel electrophoresis. researchgate.netnih.gov This activity suggests that direct interaction with DNA could be a component of their cytotoxic mechanism. nih.gov

In Vivo Efficacy Studies in Animal Models (excluding human trials)

The preclinical evaluation of novel chemical entities in living organisms is a critical step in the drug discovery and development process. For N-(pyridin-4-ylmethyl)piperidine-4-carboxamide and its analogues, in vivo efficacy studies in various animal models are instrumental in demonstrating their therapeutic potential and elucidating their mechanisms of action in a complex biological system. These studies provide essential data on the compound's activity in disease-specific contexts and allow for the assessment of pharmacodynamic biomarkers.